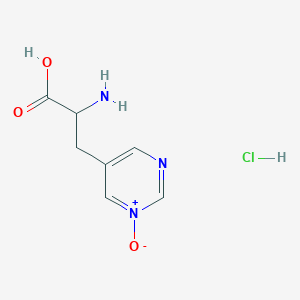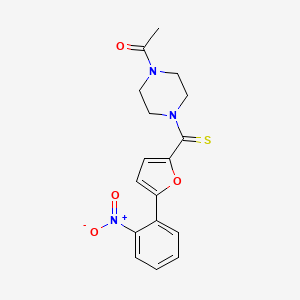![molecular formula C13H10N4O4 B2907869 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034337-10-3](/img/structure/B2907869.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide is a compound with a complex structure that combines multiple aromatic rings and functional groups. It belongs to a class of heterocyclic compounds which have significant applications in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide can be achieved through a multi-step process involving the preparation of intermediates followed by their coupling.
Step 1: Synthesis of the pyrrolo[3,4-b]pyridinone intermediate.
Reagents: Starting materials might include substituted pyridine derivatives.
Conditions: Requires heating with specific catalysts under controlled conditions.
Step 2: Preparation of the isoxazole-5-carboxamide moiety.
Reagents: Isoxazole derivatives.
Conditions: Involves the use of base catalysts and moderate temperatures.
Step 3: Coupling of the intermediates.
Reagents: Amides or amine derivatives.
Conditions: This step often requires the use of coupling reagents like EDCI or DCC under inert atmosphere conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically involves optimizing the reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions:
Oxidation: It can be oxidized to form additional functional groups or to increase the degree of unsaturation.
Reduction: Reduction reactions can be employed to modify the functional groups or to change the oxidation state of certain atoms.
Substitution: Nucleophilic or electrophilic substitutions can be performed on the aromatic rings or side chains.
Oxidation Reagents: Examples include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), or other peracids.
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄), or catalytic hydrogenation.
Substitution Conditions: Utilizing catalysts or specific conditions like microwave irradiation to achieve efficient substitutions.
Oxidation Products: Formation of new ketone, aldehyde, or carboxyl groups.
Reduction Products: Conversion of ketones to alcohols or reduction of nitro groups to amines.
Substitution Products: Diverse derivatives based on the nature of the substitution reactions performed.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide serves as an intermediate for synthesizing more complex organic molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biochemical Probes: Can be used to study enzyme interactions and inhibitor binding.
Drug Design: It is explored for its potential in developing therapeutic agents targeting specific enzymes or receptors.
Pharmaceuticals: Investigated for its potential role in treating various diseases due to its interaction with biological targets.
Diagnostic Tools: Utilized in creating diagnostic assays or imaging agents.
Material Science: Possible applications in creating novel materials with specific properties.
Mechanism of Action
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide interacts with molecular targets through various mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, blocking their activity.
Signal Transduction: May interfere with signaling pathways, affecting cellular processes.
Receptor Binding: Acts as an agonist or antagonist at specific receptors, altering physiological responses.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide analogs: Compounds with slight variations in the functional groups or ring structures.
Other Isoxazole Carboxamides: Molecules with similar core structures but different substituents.
Highlighting Uniqueness: this compound stands out due to its unique combination of the pyrrolo[3,4-b]pyridine and isoxazole moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
There you have it, a deep dive into the intriguing world of this compound. Happy reading!
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11(9-3-5-16-21-9)15-6-7-17-12(19)8-2-1-4-14-10(8)13(17)20/h1-5H,6-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSLHOYJXJVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=NO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(tert-butyl)benzyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2907786.png)
![2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2907788.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2907790.png)



![ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2907798.png)


![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid](/img/structure/B2907802.png)

![3-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2907804.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907806.png)
